

In-Depth Technical Guide to N,N-Dimethylcyclopropanecarboxamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	N,N-Dimethylcyclopropanecarboxamide
Cat. No.:	B099434
	Get Quote

CAS Number: 17696-23-0

This technical guide provides a comprehensive overview of **N,N-Dimethylcyclopropanecarboxamide**, a chemical compound of interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and summarizes available data in a structured format.

Chemical and Physical Properties

N,N-Dimethylcyclopropanecarboxamide is a tertiary amide characterized by a cyclopropyl group attached to the carbonyl carbon. Its properties are summarized in the table below.

Property	Value	Source(s)
CAS Number	17696-23-0	[1]
Molecular Formula	C ₆ H ₁₁ NO	[1]
Molecular Weight	113.16 g/mol	[1]
IUPAC Name	N,N-dimethylcyclopropanecarboxamide	[2]
Appearance	Colorless to off-white liquid	
Boiling Point	86-92 °C at 15 Torr	
Density	1.045 ± 0.06 g/cm ³ (Predicted)	
pKa	-0.47 ± 0.20 (Predicted)	
InChI	InChI=1S/C6H11NO/c1-7(2)6(8)5-3-4-5/h5H,3-4H2,1-2H3	[1]
InChIKey	DVQLGAFYVKJEDE-UHFFFAOYSA-N	[1]
SMILES	CN(C)C(=O)C1CC1	[1]

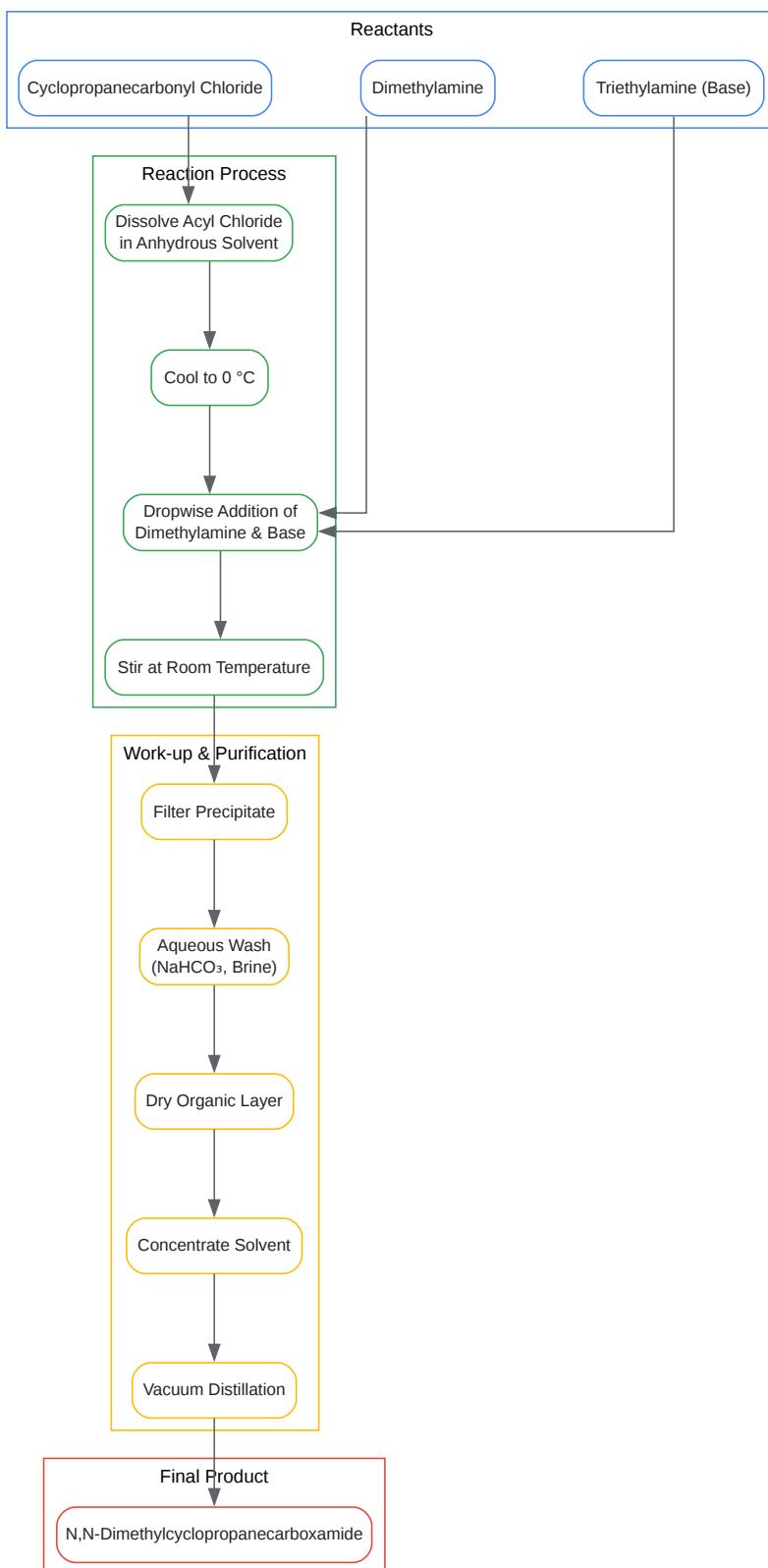
Synthesis of N,N-Dimethylcyclopropanecarboxamide

The synthesis of **N,N-Dimethylcyclopropanecarboxamide** can be achieved through the reaction of cyclopropanecarbonyl chloride with dimethylamine. This is a standard nucleophilic acyl substitution reaction.

Experimental Protocol: Synthesis via Acyl Chloride

Materials:

- Cyclopropanecarbonyl chloride


- Dimethylamine (e.g., 2M solution in THF or as a gas)
- Anhydrous diethyl ether or dichloromethane (as solvent)
- Triethylamine or pyridine (as a base to neutralize HCl byproduct)
- Anhydrous magnesium sulfate or sodium sulfate (for drying)
- Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)
- Magnetic stirrer and heating mantle
- Rotary evaporator

Procedure:

- Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclopropanecarbonyl chloride (1 equivalent) in anhydrous diethyl ether.
- Addition of Amine: Cool the solution to 0 °C using an ice bath. To this stirred solution, add a solution of dimethylamine (1.1 equivalents) in the same solvent dropwise via the dropping funnel. If using dimethylamine gas, it can be bubbled through the solution. Concurrently, add triethylamine (1.1 equivalents) to the reaction mixture.
- Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up: Upon completion of the reaction, a white precipitate of triethylamine hydrochloride will be formed. Filter the reaction mixture to remove the precipitate.
- Extraction: Wash the filtrate sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

- Purification: The resulting crude product can be purified by vacuum distillation to yield pure **N,N-Dimethylcyclopropanecarboxamide**.

Logical Workflow for Synthesis

[Click to download full resolution via product page](#)

Synthetic Workflow for N,N-Dimethylcyclopropanecarboxamide.

Spectral Data

The identity and purity of **N,N-Dimethylcyclopropanecarboxamide** can be confirmed using various spectroscopic techniques.

Spectroscopic Data	Key Features
¹³ C NMR	Spectral data is available and can be accessed through chemical databases. [1]
Mass Spectrometry (GC-MS)	The NIST number for the mass spectrum is 135224. [1]
Infrared (IR) Spectroscopy	Vapor phase IR spectra are available for this compound. [1]

Biological Activity and Applications

While the broader class of cyclopropane-containing compounds has shown significant potential in drug discovery, specific biological activity data for **N,N-Dimethylcyclopropanecarboxamide** is not extensively documented in publicly available literature.[\[3\]](#)[\[4\]](#)[\[5\]](#) Cyclopropane derivatives are valued in medicinal chemistry for their ability to introduce conformational rigidity and improve metabolic stability in drug candidates.[\[3\]](#)

The introduction of a cyclopropane ring can lock a molecule into a specific bioactive conformation, potentially increasing its binding affinity and selectivity for a biological target.[\[3\]](#) Furthermore, the cyclopropyl group is generally resistant to metabolic degradation, which can lead to an extended *in vivo* half-life for a drug.[\[3\]](#)

Derivatives of cyclopropanecarboxamide have been investigated for a range of pharmacological activities, including:

- Anticancer[\[6\]](#)
- Antifungal[\[4\]](#)[\[5\]](#)
- Antibacterial[\[4\]](#)[\[5\]](#)

- Antidepressant[7]

- Anti-inflammatory[7]

It is plausible that **N,N-Dimethylcyclopropanecarboxamide** could serve as a scaffold or intermediate in the synthesis of more complex molecules with therapeutic potential. Further research is required to elucidate any intrinsic biological activity of this specific compound.

Safety and Handling

Detailed safety information, including hazard statements and precautionary measures, should be obtained from the Safety Data Sheet (SDS) provided by the supplier. As a general laboratory chemical, appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat, should be worn when handling **N,N-Dimethylcyclopropanecarboxamide**. Work should be conducted in a well-ventilated fume hood.

Conclusion

N,N-Dimethylcyclopropanecarboxamide, with the CAS number 17696-23-0, is a readily synthesizable tertiary amide. While specific data on its biological activity is limited, the broader class of cyclopropanecarboxamides demonstrates significant potential in drug development. This guide provides foundational technical information to support further research and application development for this compound. The provided synthesis protocol and workflow diagram offer a clear path for its preparation in a laboratory setting. Researchers are encouraged to consult the referenced literature for more detailed information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N,N-Dimethylcyclopropanecarboxamide | C₆H₁₁NO | CID 140273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]
- 3. nbinfo.com [nbinfo.com]
- 4. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In-Depth Technical Guide to N,N-Dimethylcyclopropanecarboxamide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b099434#n-n-dimethylcyclopropanecarboxamide-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com